molecular formula C11H12BrN3O B8669723 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline

Cat. No. B8669723
M. Wt: 282.14 g/mol
InChI Key: RILADVAQSOZHMY-UHFFFAOYSA-N
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Patent
US07812176B2

Procedure details

The 5-(2′-methoxy-5′-acetamidophenyl)-4-bromo-1-methyl-1H-pyrazole (6, 1385.7 g) from the previous example, which was contaminated with ca. 3.2 mole % 5, was slurried in methanol (13.3 L) at 22° C. under nitrogen. To the resulting suspension stirred at 22° C. under nitrogen was added solid N-bromosuccinimide (136.7 g total) in three portions. The first portion of N-bromosuccinimide (68.3 g) left ca. 2.8 mole % unreacted 5 after 80 minutes. Then the second portion of N-bromosuccinimide (34.2 g) left ca. 1.8 mole % unreacted 5 after an additional 60 minutes. Then, after the third portion of N-bromosuccinimide (34.2 g) was added, conversion of 5 to 6 was complete within 15 minutes. There was no detectable starting material 5. Aqueous sodium hydroxide (50 wt %; 2606.8 g) was then added to the stirred suspension of 6 over 35 minutes at a rate sufficiently slow to enable the reaction mixture to be maintained at 10.4-24° C. with reactor jacket cooling. After the addition of aqueous sodium hydroxide, a reaction mixture sample was found to contain debrominated 5 in about 2.5 mole % of the amount of 6. Methanol (about 12 L) was then distilled off the stirred reaction mixture over eight hours at 10 mm HgA and internal temperatures rising to 84° C. LC/MS analysis of the reaction mixture, now about 5.5 L of a thick but stirrable suspension, showed complete hydrolysis of 6 to 7 plus about 2 mole % of the desbromo analog of 7. Removal of substantially all remaining methanol (about 1.6 L) by continued distillation over four hours at 10 mm HgA and internal temperatures rising to 55° C. left an unstirrable residue. Upon addition of diisopropyl ether (12 L) and water (1000 mL) and heating to 65° C., the mixture became stirrable, and the solids dissolved completely to provide two liquid phases. The lower (aqueous) phase was drained from the upper (organic) phase, which was then extracted with additional water (1000 mL). The aqueous phases were combined and extracted with more diisopropyl ether (4 L). After extraction with water (1000 mL), the second upper (organic) phase was combined with the first, and the resulting mixture was reheated to 50° C. to completely dissolve all solids. The resulting diisopropyl ether solution was then cooled to −5° C. with stirring over seven hours, during which time 7 crystallized. After being stirred at −5° C. for five more hours, the resulting suspension was filtered by suction. The filtered solid was washed with 0° C. diisopropyl ether (1.0 L) and dried at 40° C. and <1 mm HgA to provide 7 (979.6 g, 81.2 % yield) of 99.2% purity by HPLC with ca. 0.3 wt % desbromo 7 as the largest impurity. The crystallization and wash liquors were combined and evaporated first at 69° C. and atmospheric pressure to 1 L volume and then at <40° C. and 10 mm HgA on a rotary evaporator to provide a residue of pale yellow solid 7 (151.49 g, 12.6% yield) of 94.3% purity by HPLC with ca. 3.5 wt % desbromo 7 as the largest impurity.
Name
5-(2′-methoxy-5′-acetamidophenyl)-4-bromo-1-methyl-1H-pyrazole
Quantity
1385.7 g
Type
reactant
Reaction Step One
Quantity
136.7 g
Type
reactant
Reaction Step Two
Quantity
68.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2606.8 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
13.3 L
Type
solvent
Reaction Step Seven
Quantity
34.2 g
Type
catalyst
Reaction Step Eight
Quantity
34.2 g
Type
catalyst
Reaction Step Nine
Name
Yield
81.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]C(=O)C)=[CH:5][C:4]=1[C:13]1[N:17]([CH3:18])[N:16]=[CH:15][C:14]=1[Br:19].BrN1C(=O)CCC1=O.COC1C=CC(NC(=O)C)=CC=1C1N(C)N=CC=1.[OH-].[Na+]>CO.BrN1C(=O)CCC1=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[C:13]1[N:17]([CH3:18])[N:16]=[CH:15][C:14]=1[Br:19] |f:3.4|

Inputs

Step One
Name
5-(2′-methoxy-5′-acetamidophenyl)-4-bromo-1-methyl-1H-pyrazole
Quantity
1385.7 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)NC(C)=O)C1=C(C=NN1C)Br
Step Two
Name
Quantity
136.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
68.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)NC(C)=O)C1=CC=NN1C
Step Five
Name
Quantity
2606.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
13.3 L
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
34.2 g
Type
catalyst
Smiles
BrN1C(CCC1=O)=O
Step Nine
Name
Quantity
34.2 g
Type
catalyst
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
To the resulting suspension stirred at 22° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to be maintained at 10.4-24° C. with reactor jacket
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
Methanol (about 12 L) was then distilled off
CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture over eight hours at 10 mm HgA and internal temperatures
Duration
8 h
CUSTOM
Type
CUSTOM
Details
rising to 84° C
CUSTOM
Type
CUSTOM
Details
hydrolysis of 6 to 7 plus about 2 mole % of the desbromo analog of 7
CUSTOM
Type
CUSTOM
Details
Removal of substantially all remaining methanol (about 1.6 L)
DISTILLATION
Type
DISTILLATION
Details
distillation over four hours at 10 mm HgA and internal temperatures
Duration
4 h
CUSTOM
Type
CUSTOM
Details
rising to 55° C.
WAIT
Type
WAIT
Details
left an unstirrable residue
ADDITION
Type
ADDITION
Details
Upon addition of diisopropyl ether (12 L) and water (1000 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heating to 65° C.
DISSOLUTION
Type
DISSOLUTION
Details
the solids dissolved completely
CUSTOM
Type
CUSTOM
Details
to provide two liquid phases
EXTRACTION
Type
EXTRACTION
Details
was then extracted with additional water (1000 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with more diisopropyl ether (4 L)
EXTRACTION
Type
EXTRACTION
Details
After extraction with water (1000 mL)
CUSTOM
Type
CUSTOM
Details
was reheated to 50° C.
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve all solids
TEMPERATURE
Type
TEMPERATURE
Details
The resulting diisopropyl ether solution was then cooled to −5° C.
STIRRING
Type
STIRRING
Details
with stirring over seven hours, during which time 7
Duration
7 h
CUSTOM
Type
CUSTOM
Details
crystallized
STIRRING
Type
STIRRING
Details
After being stirred at −5° C. for five more hours
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered by suction
WASH
Type
WASH
Details
The filtered solid was washed with 0° C. diisopropyl ether (1.0 L)
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N)C1=C(C=NN1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 979.6 g
YIELD: PERCENTYIELD 81.2%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.